molecular formula C7H6BrNO B057747 3-Acetyl-5-bromopyridine CAS No. 38940-62-4

3-Acetyl-5-bromopyridine

Cat. No. B057747
CAS RN: 38940-62-4
M. Wt: 200.03 g/mol
InChI Key: LDBPZEQZCOUYFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetyl-5-bromopyridine involves the conversion of 3,5-dibromopyridine using different reagents and conditions to introduce the acetyl group at the 3-position and a bromo group at the 5-position. For example, 3,5-dibromopyridine can be converted to 3-acetyl-5-bromopyridine through the action of sodium ethylate, allowing for further functionalization (Hertog, Falter, & Linde, 1948). Additionally, the synthesis of trisubstituted terpyridines begins with 2-acetyl-5-bromopyridine, showcasing its utility as a building block for complex molecules (Huo, Arulsamy, & Hoberg, 2011).

Molecular Structure Analysis

The molecular structure of derivatives of 3-Acetyl-5-bromopyridine, such as 3-amino-5-bromopyridine, has been elucidated using crystallography, revealing weak intermolecular hydrogen bonds that link molecules into chains along the z-axis of the crystal (Bunker et al., 2008). These structural insights are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

3-Acetyl-5-bromopyridine undergoes various chemical reactions, enabling the synthesis of a wide range of derivatives. For instance, it can be transformed into 3-cyano-6-methylpyridine-2(1H)-thione through reactions involving ethoxymethyleneacetylacetone and cyanothioacetamide (Yakunin, Dyachenko, & Litvinov, 2001). Such reactions expand the utility of 3-Acetyl-5-bromopyridine in organic synthesis.

Physical Properties Analysis

The physical properties of 3-Acetyl-5-bromopyridine and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Studies on similar bromopyridines have provided valuable information on optimizing reaction conditions and designing new materials (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties of 3-Acetyl-5-bromopyridine, including its reactivity with nucleophiles and electrophiles, its participation in coupling reactions, and its role as an intermediate in the synthesis of complex organic molecules, have been a focus of research. For instance, its use in the preparation of metal-complexing molecular rods highlights its versatility and reactivity (Schwab, Fleischer, & Michl, 2002).

Scientific Research Applications

  • Synthesis of 3-Acetylamino-5-ethoxypyridine from 3,5-Dibromopyridine:

    • This study details the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, highlighting its potential in synthetic chemistry (Hertog, Falter, & Linde, 1948).
  • Facile Synthesis and Platinum Complexes of Trisubstituted Terpyridines:

    • Describes the synthesis of trisubstituted terpyridines using 2-acetyl-5-bromopyridine, emphasizing its role in the formation of platinum complexes, which are significant in materials science and catalysis (Huo, Arulsamy, & Hoberg, 2011).
  • Production of 3-Amino-5-bromo-2-iodopyridine:

    • Discusses the creation of 3-amino-5-bromo-2-iodopyridine through a reaction involving 3-amino-5-bromopyridine, contributing to the field of halogenated pyridines in organic synthesis (Bunker et al., 2008).
  • Development of Bromodomain Ligands:

    • This research explores the use of 3,5-dimethylisoxazoles as acetyl-lysine-mimetic bromodomain ligands, where the role of related compounds to 3-acetyl-5-bromopyridine in medicinal chemistry and epigenetics is highlighted (Hewings et al., 2011).
  • Chemical Behaviour of 3-Aminopyridine and Syntheses of Pyridyl-pyrazolones:

    • Investigates the chemical properties of 3-amino-5-bromopyridine and its use in synthesizing various compounds, demonstrating its versatility in organic synthesis (Zwart & Wibaut, 2010).
  • Epigenetic Readers of Lysine Acetylation:

    • Discusses the role of bromodomains in reading acetyl-lysine modifications, where related compounds to 3-acetyl-5-bromopyridine are used to study these interactions in the context of epigenetics and potential drug discovery (Filippakopoulos & Knapp, 2014).
  • Selective Amination of Polyhalopyridines:

    • This study focuses on the amination of dibromopyridines, to which 3-acetyl-5-bromopyridine is structurally related, demonstrating its importance in organic synthesis and catalysis (Ji, Li, & Bunnelle, 2003).

Safety And Hazards

3-Acetyl-5-bromopyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes .

Future Directions

While specific future directions for 3-Acetyl-5-bromopyridine are not mentioned in the search results, its use as a biochemical reagent suggests it has potential applications in life science research and the development of new chemical compounds .

properties

IUPAC Name

1-(5-bromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBPZEQZCOUYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356207
Record name 3-ACETYL-5-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-5-bromopyridine

CAS RN

38940-62-4
Record name 3-ACETYL-5-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-5-bromopyridine
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Synthesis routes and methods I

Procedure details

1.24 g of ground magnesium chloride was suspended in 13 ml of toluene and 6.2 ml of triethylamine and 2.93 g of diethyl malonate were added in turn. After stirring at room temperature for 1.5 hours, a suspension of 4.08 g of 5-bromonicotinoyl chloride obtained in the step 1 in 10 ml of toluene was added dropwise over 15 minutes, followed by stirring at room temperature for 2 hours. After neutralizing with 40 ml of 1N hydrochloric acid, the aqueous layer was separated. The aqueous layer was further subjected to extraction with diethyl ether and the organic layers were combined, and then the solvent was distilled off under reduced pressure. To the resulting oily product, dimethyl sulfoxide-water (17 ml-0.7 ml) was added, followed by stirring with heating at 150 to 160° C. for 2 hours. The reaction solution was air-cooled, and then water was added. Then, the deposited crystals were collected by filtration. The deposited crystals were dissolved in ethyl acetate, washed in turn with water and an aqueous saturated sodium hydrogen carbonate solution and then dried over anhydrous magnesium sulfate. 0.60 g of activated carbon (Kyoryoku Shirasagi MOIWY433) was added and, after standing for 10 minutes, activated carbon was removed by filtration, the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 0.89 g of the objective compound as pale yellow crystals.
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4.08 g
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40 mL
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13 mL
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10 mL
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2.93 g
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6.2 mL
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Synthesis routes and methods II

Procedure details

5-Bromo-nicotinoyl chloride (0.5 g, 2.268 mmol) is suspended in THF (24 ml) at room temperature under an atmosphere of Argon. Fe(acac)3 (0.04 g, 0.113 mmol) is added and the reaction mixture is stirred for 10 minutes until a solution forms. The reaction mixture is cooled to −78° C. and a solution of MeMgBr (3M in diethyl ether, 0.907 ml, 2.722 mmol) is added dropwise with stirring for 2 hours at −78° C. On warming to room temperature silica is added to the reaction mixture and the solvents are reduced in vacuo. Purification by flash chromatography eluting with 50:50 EtOAc/iso-hexanes affords the title compound as a yellow solid [MH+199.90 and 201.90].
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0.5 g
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Fe(acac)3
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0.04 g
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0.907 mL
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24 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of ethyl 5-bromonicotinate (3.9 g, 16.9 mmol) in ether (50 ml) at 0° C. was added a 3M solution of methylmagnesium bromide (16.9 ml, 50.8 mmol). The resulting thick slurry was warmed slowly to room temperature and after 1.5 hours it was poured slowly into an excess of 1M aqueous monobasic sodium phosphate. The mixture was partitioned between ether and water and the product from the organic phase was chromatographed on silica gel, eluting with a 1:1:2 mixture of ether, pentane and ammonia-saturated methylene chloride to afford the 3-acetyl-5-bromopyridine compound. This preparation also afforded 3-bromo-5-(1-hydroxy-1-methylethyl)pyridine described in Example 25.
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3.9 g
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50 mL
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Synthesis routes and methods V

Procedure details

44.2 g (0.276 mol) of diethylmalonate, 19.9 g (0.432 mol) of absolute ethanol and 7 g (0.288 mol) of magnesium chips are refluxed for 18 hours with stirring in 254 ml of ether and 1.27 ml of carbon tetrachloride. To this solution, 55.3 g (0.25 mol) of 5-bromonicotinic acid chloride in 170 ml of absolute tetrahydrofuran are slowly added dropwise and refluxed for a further hour. The reaction mixture is cooled in an ice bath and carefully mixed with 508 ml of 2N sulphuric acid. The organic phase is separated off, dried over sodium sulphate and concentrated by evaporation. The residue is taken up in 83 ml of water, 127 ml of glacial acetic acid and 16.6 ml of concentrated sulphuric acid and refluxed for 18 hours. The reaction solution is evaporated down, the residue is diluted with 200 ml of water and adjusted to pH 8 with sodium hydroxide solution. It is then extracted with chloroform, dried over sodium sulphate and evaporated down.
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44.2 g
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19.9 g
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7 g
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55.3 g
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170 mL
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508 mL
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254 mL
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1.27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Acetyl-5-bromopyridine
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Reactant of Route 6
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Citations

For This Compound
12
Citations
E Wenkert, B Porter, DP Simmons… - The Journal of …, 1984 - ACS Publications
… A solution of 970 mg (4 mmol) of 3-acetyl-5-bromopyridine ethylene ketal (4)7 in 15 mL of anhydrous tetrahydrofuran (THF), cooled to -78 C, was added dropwise to a 0.78 M n-…
Number of citations: 25 pubs.acs.org
DD Micucci - 1948 - search.proquest.com
… (0.1 mole) sample of aluminum isopropoxide, 100 ml, of dry isopropyl alcohol and 20 g, (0,1 mole) of 3-acetyl-5-bromopyridine were placed in a 200 ml, round-bottomed flask, A short (…
Number of citations: 2 search.proquest.com
GB Bachman, DD Micucci - Journal of the American Chemical …, 1948 - ACS Publications
The examination of synthetic rubbers prepared by the copolymerization of butadiene with various olefins has shown that the nature of the olefin ex-erts a considerable influence on the …
Number of citations: 58 pubs.acs.org
E Wenkert - Pure and Applied Chemistry, 1981 - degruyter.com
… 3-Acetyl-5-bromopyridine (21a) was converted into its ethylene ketal, whose successive treatments with n-butyllithium, ethyl iodide and aqueous acid led to 3-acetyl-5-ethylpyridine (21b…
Number of citations: 41 www.degruyter.com
S McLean, DG Murray - Canadian Journal of Chemistry, 1972 - cdnsciencepub.com
… 3-Acetyl-5-bromopyridine was prepared from nicotinic acid essentially by the method of Bachman and Micucci (18) and converted to its ethylene ketal (95% yield) by treatment of a …
Number of citations: 34 cdnsciencepub.com
DP Simmons - 1983 - scholarship.rice.edu
… 3-Acetyl-5-bromopyridine Ethylene Ketal To a solution of 1.5 g of p-toluenesulfonic acid … in 600 ml of dry benzene 10.0 g of 3-acetyl-5bromopyridine was added and the reaction mixture …
Number of citations: 0 scholarship.rice.edu
L Yin, Q Hu, J Emmerich, MMC Lo… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was synthesized according to method A using 17a (300 mg, 1.04 mmol), 3-acetyl-5-bromopyridine (259 mg, 1.26 mmol), sodium carbonate (551 mg, 5.20 mmol), …
Number of citations: 53 pubs.acs.org
R Heim, S Lucas, CM Grombein, C Ries… - Journal of medicinal …, 2008 - ACS Publications
Recently, we reported on the development of potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis. A …
Number of citations: 65 pubs.acs.org
R Heim, S Lucas, CM Grombein… - …, 2010 - publikationen.sulb.uni-saarland.de
Recently, we reported on the development of potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis. A …
XP Zhang, T Wu, J Liu, JX Zhang, CH Li… - Journal of Materials …, 2014 - pubs.rsc.org
… To a solution of 3-acetyl-5-bromopyridine (10 mmol) in 10 mL pyridine, I 2 (10.5 mmol) dissolved in 20 mL pyridine was slowly added. After reacting for 14 hours at 105 C, the yellow …
Number of citations: 35 pubs.rsc.org

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